6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to form a carbon-carbon bond between the pyrimidine ring and the alkyne group . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its alkyne group provides additional reactivity compared to other pyrimidine derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(pent-4-yn-2-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-7(2)13-9-5-8(10(14)15)11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
NZNXLPLVJBRCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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